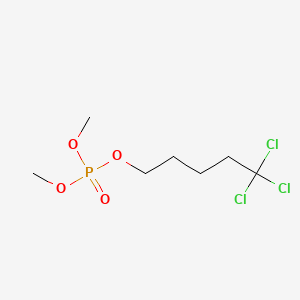
Dimethyl 5,5,5-trichloropentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5,5-trichloropentyl phosphate is an organophosphorus compound with the molecular formula C7H14Cl3O4P. It is known for its unique chemical structure, which includes a phosphate group and three chlorine atoms attached to a pentyl chain. This compound is used in various industrial and research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5,5,5-trichloropentyl phosphate typically involves the reaction of 5,5,5-trichloropentanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorinated compounds and phosphates .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires nucleophilic reagents like sodium hydroxide or potassium hydroxide, often in an organic solvent.
Major Products:
Hydrolysis: Dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 5,5,5-trichloropentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of dimethyl 5,5,5-trichloropentyl phosphate involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated through the phosphate group, which can form strong bonds with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
Dimethyl phosphate: A simpler compound with similar reactivity but lacking the chlorinated pentyl chain.
Trimethyl phosphate: Another organophosphorus compound with three methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex compound with three phenyl groups attached to the phosphate.
Uniqueness: Dimethyl 5,5,5-trichloropentyl phosphate is unique due to the presence of the 5,5,5-trichloropentyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
34569-08-9 |
|---|---|
Formule moléculaire |
C7H14Cl3O4P |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
dimethyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-12-15(11,13-2)14-6-4-3-5-7(8,9)10/h3-6H2,1-2H3 |
Clé InChI |
XPBKIUREAKCOBM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


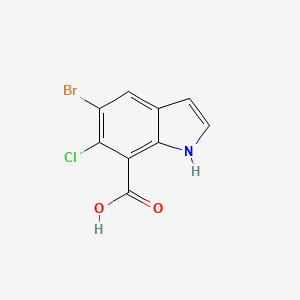
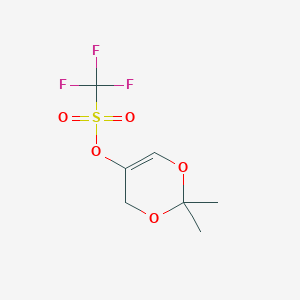
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
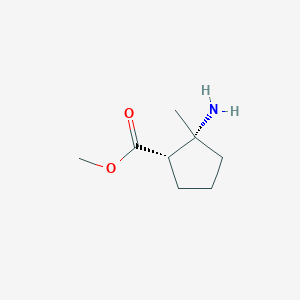
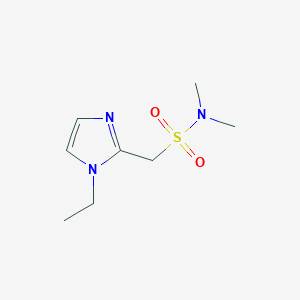
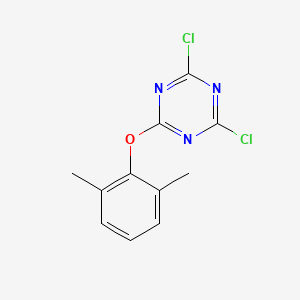
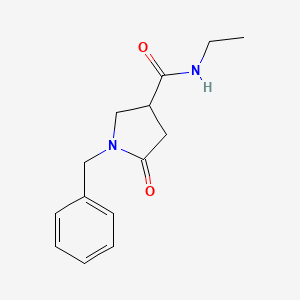
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
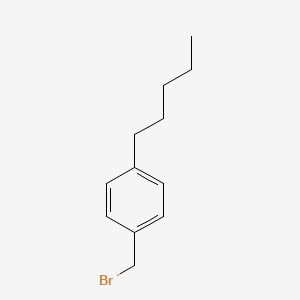
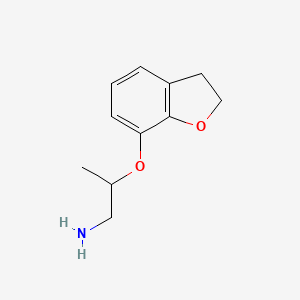
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
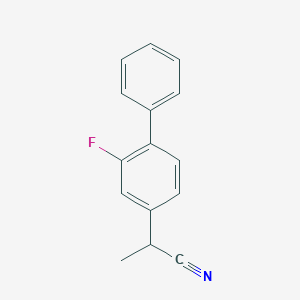
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
